(R)-9-(2-Hydroxypropyl)adenine
Overview
Description
®-9-(2-Hydroxypropyl)adenine is a chiral compound that belongs to the class of purine derivatives. It is an important intermediate in the synthesis of antiviral drugs, particularly tenofovir disoproxil fumarate, which is used in the treatment of HIV and hepatitis B infections .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various cellular components .
Mode of Action
It’s known that hydroxypropyl derivatives can interact with both water and organic solvents, trapping water and producing a film that serves as a barrier to water loss .
Biochemical Pathways
®-9-(2-Hydroxypropyl)adenine may potentially influence several biochemical pathways. For instance, a related compound, 2-®-hydroxypropyl-CoM dehydrogenase, is involved in a chemical reaction that produces 2-oxopropyl-CoM, NADH, and H+ . .
Pharmacokinetics
HPβCD has been shown to rapidly dissociate after parenteral drug administration, resulting in superior oral bioavailability of poorly water-soluble drugs .
Result of Action
Hydroxypropyl acrylates, which may share some similarities, are known to cause irritative effects and their sequelae in the upper and lower respiratory passages .
Action Environment
The environment can significantly influence the action, efficacy, and stability of ®-9-(2-Hydroxypropyl)adenine. For instance, a study on a new amiodarone 2-hydroxypropyl-β-cyclodextrin complex showed that the formulation’s matrix could modify the solubility and control the drug release, suggesting a safer administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing ®-9-(2-Hydroxypropyl)adenine. One common method involves the reaction of adenine with ®-propylene oxide under alkaline conditions . Another method involves the use of 6-chloropurine and bromopropanone, followed by asymmetric hydrogenation and aminolysis reactions . The reaction conditions typically involve temperatures ranging from 0°C to 140°C and the use of organic solvents and catalysts .
Industrial Production Methods
Industrial production methods for ®-9-(2-Hydroxypropyl)adenine often focus on optimizing yield and reducing production costs. For example, one method involves the acetylation of adenine, followed by hydroxypropylation and deacetylation reactions . This method increases reaction selectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-9-(2-Hydroxypropyl)adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: Used to modify the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of organic solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
®-9-(2-Hydroxypropyl)adenine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in nucleotide analogs and enzyme interactions.
Medicine: Key intermediate in the production of antiviral drugs like tenofovir disoproxil fumarate.
Industry: Used in the large-scale production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Adenine: The parent compound of ®-9-(2-Hydroxypropyl)adenine.
Tenofovir: Another nucleotide analog used in antiviral therapy.
Acyclovir: A guanine analog used to treat herpes infections.
Uniqueness
®-9-(2-Hydroxypropyl)adenine is unique due to its chiral nature and its specific role as an intermediate in the synthesis of tenofovir disoproxil fumarate. Its ability to undergo various chemical reactions and its applications in antiviral drug synthesis make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(2R)-1-(6-aminopurin-9-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332178 | |
Record name | (2R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14047-28-0 | |
Record name | (αR)-6-Amino-α-methyl-9H-purine-9-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14047-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(2-Hydroxypropyl)adenine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-9-(2-hydroxypropyl)adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-HYDROXYPROPYL)ADENINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43H6SBP55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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